molecular formula C9H15N3 B13441565 2-(Pentan-3-yl)pyrimidin-4-amine

2-(Pentan-3-yl)pyrimidin-4-amine

Cat. No.: B13441565
M. Wt: 165.24 g/mol
InChI Key: TZAKZXZNWBWZKQ-UHFFFAOYSA-N
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Description

2-(Pentan-3-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine ring substituted with a pentan-3-yl group at the 2-position and an amino group at the 4-position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentan-3-yl)pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with pentan-3-ylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-chloropyrimidine and pentan-3-ylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetonitrile.

    Procedure: The mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Pentan-3-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial applications due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-(Pentan-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Pentan-3-yl)pyrimidin-4-amine: Unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

    4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular and anticancer activities.

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: A potent inhibitor of protein kinase B (PKB) with significant anticancer potential.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-pentan-3-ylpyrimidin-4-amine

InChI

InChI=1S/C9H15N3/c1-3-7(4-2)9-11-6-5-8(10)12-9/h5-7H,3-4H2,1-2H3,(H2,10,11,12)

InChI Key

TZAKZXZNWBWZKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NC=CC(=N1)N

Origin of Product

United States

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